molecular formula C9H8N2O B1521116 3-Acetyl-4-aminobenzonitrile CAS No. 56079-07-3

3-Acetyl-4-aminobenzonitrile

Cat. No.: B1521116
CAS No.: 56079-07-3
M. Wt: 160.17 g/mol
InChI Key: NWFYRBPLXDMNRN-UHFFFAOYSA-N
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Description

3-Acetyl-4-aminobenzonitrile is an organic compound with the molecular formula C9H8N2O. It is characterized by the presence of an acetyl group (CH3CO-) attached to the benzene ring at the 3-position and an amino group (-NH2) at the 4-position, along with a nitrile group (-CN) on the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • From 3-Aminobenzonitrile: One common synthetic route involves the acetylation of 3-aminobenzonitrile. This can be achieved by reacting 3-aminobenzonitrile with acetic anhydride in the presence of a suitable catalyst, such as pyridine, under reflux conditions.

  • From 4-Aminobenzonitrile: Another approach is the nitration of 4-aminobenzonitrile followed by acetylation. This involves treating 4-aminobenzonitrile with nitric acid to introduce a nitro group, which is then reduced to an amino group and subsequently acetylated.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale reactions with stringent control of reaction conditions to ensure high yield and purity. The choice of catalysts and solvents, as well as the optimization of reaction temperatures and times, are critical factors in achieving efficient production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, such as the conversion to this compound oxide.

  • Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in this compound amine.

  • Substitution: Substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Oxidation can yield carboxylic acids or other oxidized derivatives.

  • Reduction Products: Reduction typically results in the formation of amines.

  • Substitution Products: Substitution reactions can produce a wide range of derivatives, including halogenated compounds and alkylated derivatives.

Scientific Research Applications

Organic Synthesis

3-Acetyl-4-aminobenzonitrile serves as a crucial building block in organic synthesis. It is particularly valuable in the preparation of heterocyclic compounds and pharmaceutical intermediates. Its functional groups allow for various chemical reactions, including oxidation, reduction, and substitution reactions, yielding diverse derivatives that can be utilized in further research and applications.

The compound has been investigated for its potential biological activities:

  • Anticancer Research : Studies have indicated that derivatives of this compound may exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth .
  • Neuroprotective Effects : Some derivatives have shown promise as multifunctional agents against neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase (AChE) activity and reducing amyloid-beta aggregation .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its therapeutic potential:

  • Drug Development : The compound is being studied for its role as a precursor in the synthesis of novel drug candidates targeting various diseases, including cancer and neurodegenerative disorders .
  • Enzyme Inhibition Studies : Research has demonstrated that it can act as an inhibitor for certain enzymes, which is critical in designing drugs aimed at specific biochemical pathways .

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivityDerivatives showed significant inhibition of cancer cell proliferation in vitro.
Neuroprotective EffectsCompound exhibited dual inhibition on AChE and amyloid-beta aggregation.
Enzyme InhibitionDemonstrated selective inhibition of specific enzymes relevant to drug metabolism.

Mechanism of Action

3-Acetyl-4-aminobenzonitrile is similar to other benzene derivatives with acetyl and amino groups, such as 3-Acetyl-4-aminobenzene and 4-Acetyl-3-aminobenzonitrile. its unique combination of functional groups and molecular structure sets it apart, making it suitable for specific applications that other compounds may not be able to fulfill.

Comparison with Similar Compounds

  • 3-Acetyl-4-aminobenzene

  • 4-Acetyl-3-aminobenzonitrile

  • 3-Aminobenzonitrile

  • 4-Aminobenzonitrile

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Biological Activity

3-Acetyl-4-aminobenzonitrile (CAS No. 56079-07-3) is an organic compound with the molecular formula C9H8N2O. It features a unique structure that includes an acetyl group, an amino group, and a nitrile group, making it a subject of interest in various biological and medicinal research fields. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

This compound can be synthesized through various methods, including:

  • Acetylation of 3-Aminobenzonitrile : Reacting 3-aminobenzonitrile with acetic anhydride in the presence of a catalyst like pyridine under reflux conditions.
  • Nitration and Acetylation of 4-Aminobenzonitrile : Involves nitrating 4-aminobenzonitrile followed by reduction and acetylation.

This compound is utilized as a building block in organic synthesis, particularly for heterocyclic compounds and pharmaceutical intermediates.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that certain analogs can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound. In vitro tests on differentiated SH-SY5Y neuroblastoma cells demonstrated that this compound could enhance cell viability without significant cytotoxicity at concentrations up to 1 μM. Additionally, it was observed to possess anti-inflammatory properties in BV-2 microglial cells, indicating its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's .

The biological activity of this compound is attributed to its ability to modulate key biochemical pathways:

  • Cholinesterase Inhibition : The compound acts as a selective inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter regulation. This inhibition may contribute to its neuroprotective effects by increasing acetylcholine levels in synaptic clefts .
  • Anti-inflammatory Pathways : The compound's interaction with microglial cells suggests it may downregulate inflammatory cytokines, providing a mechanism for its neuroprotective properties .

Study on Neuroprotection

A study published in Frontiers in Pharmacology evaluated the effects of this compound on neuronal cell viability. The results indicated that treatment with this compound at concentrations ranging from 0.1 to 1 μM improved cell viability compared to untreated controls. The study concluded that the compound could be a promising candidate for further exploration in neurodegenerative disease therapies .

Antimicrobial Activity Assessment

Another investigation assessed the antimicrobial efficacy of various derivatives of this compound against common pathogenic bacteria. The results demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead structure for antibiotic development .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to closely related compounds:

CompoundAntimicrobial ActivityNeuroprotective EffectsCholinesterase Inhibition
This compoundModerateSignificantYes
3-Acetyl-4-aminobenzeneLowModerateYes
4-Acetyl-3-aminobenzonitrileModerateLowNo

Properties

IUPAC Name

3-acetyl-4-aminobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6(12)8-4-7(5-10)2-3-9(8)11/h2-4H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFYRBPLXDMNRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56079-07-3
Record name 3-acetyl-4-aminobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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